N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
Preparation Methods
The synthesis of MKC-733 involves several steps, starting with the preparation of the thieno[3,2-b]pyridine core. This core is then functionalized to introduce the azabicyclo[2.2.2]octane moiety and the carboxamide group. The final product is obtained as a hydrochloride salt to enhance its solubility and stability . Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
MKC-733 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thieno[3,2-b]pyridine core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of 5-HT3 receptor agonists.
Biology: It is used to investigate the role of 5-HT3 receptors in various physiological processes, including neurotransmission and gastrointestinal motility.
Mechanism of Action
MKC-733 exerts its effects by acting as an agonist for the 5-HT3 receptor, a subtype of serotonin receptor that is involved in various physiological processes. Upon binding to the receptor, MKC-733 induces a conformational change that activates the receptor and triggers downstream signaling pathways. These pathways can influence neurotransmitter release, gastrointestinal motility, and other physiological responses .
Comparison with Similar Compounds
MKC-733 is unique among 5-HT3 receptor agonists due to its specific chemical structure and receptor affinity. Similar compounds include:
Pumosetrag: Another 5-HT3 receptor agonist with a similar mechanism of action but different chemical structure.
MKC-733’s uniqueness lies in its specific receptor affinity and the potential therapeutic applications that arise from its distinct chemical structure .
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUWQWYPPZFWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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